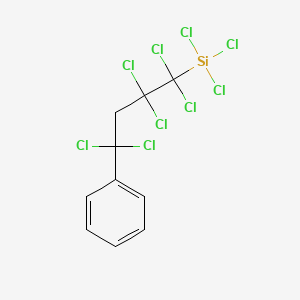
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is a complex organosilicon compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane typically involves the chlorination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce less chlorinated silanes.
科学研究应用
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Trichloroethylene: A simpler chlorinated compound used as an industrial solvent.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Known for its use as a pesticide.
Trichlorosilane: A related organosilicon compound used in the semiconductor industry.
Uniqueness
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is unique due to its high degree of chlorination and the presence of a phenyl group. These features confer distinct chemical properties, making it valuable for specific applications that require stability and reactivity.
属性
CAS 编号 |
90805-04-2 |
|---|---|
分子式 |
C10H7Cl9Si |
分子量 |
474.3 g/mol |
IUPAC 名称 |
trichloro-(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane |
InChI |
InChI=1S/C10H7Cl9Si/c11-8(12,7-4-2-1-3-5-7)6-9(13,14)10(15,16)20(17,18)19/h1-5H,6H2 |
InChI 键 |
AYYZSBPOZVTNOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(C([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


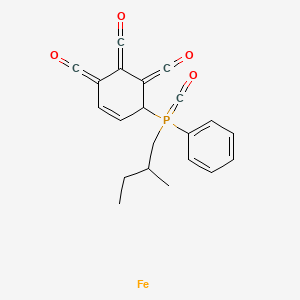
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
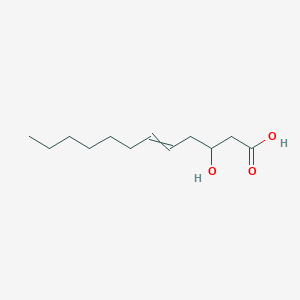
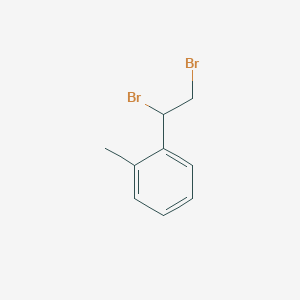
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
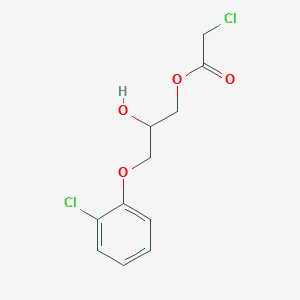
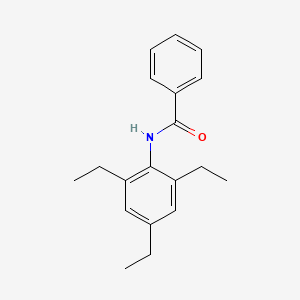
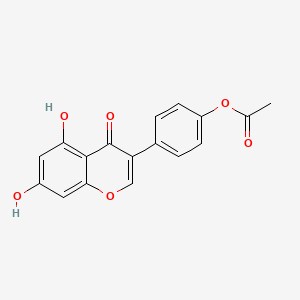
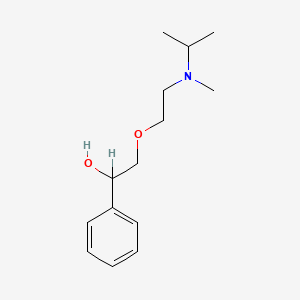
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
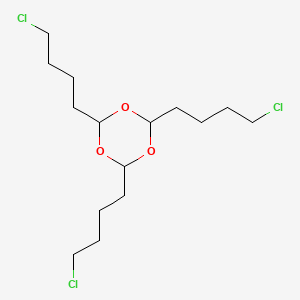
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

